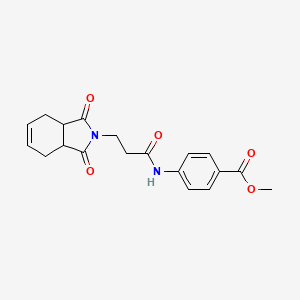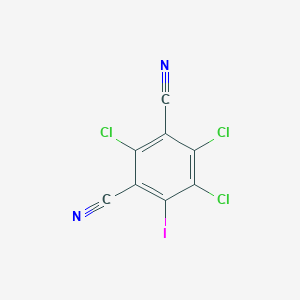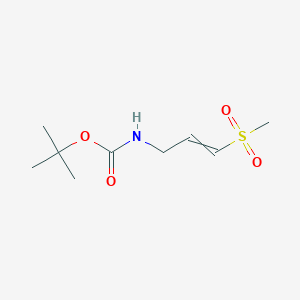
Methyl 4-(3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)propanamido)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 4-(3-(1,3-dioxo-1,3,3a,4,7,7a-hexahidro-2H-isoindol-2-il)propanamido)benzoato de metilo es un compuesto orgánico complejo con la fórmula molecular C19H20N2O5. Es conocido por sus características estructurales únicas, que incluyen un éster benzoato unido a un grupo propanamido y un derivado de isoindolina.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 4-(3-(1,3-dioxo-1,3,3a,4,7,7a-hexahidro-2H-isoindol-2-il)propanamido)benzoato de metilo normalmente implica múltiples pasos. Un método común comienza con la reacción del anhídrido ftálico con éster metílico de glicina para formar un derivado de isoindolina intermedio. Este intermedio se hace reaccionar entonces con ácido 4-aminobenzoico en condiciones específicas para obtener el producto final .
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El proceso a menudo requiere la optimización de las condiciones de reacción, como la temperatura, la presión y el uso de catalizadores, para garantizar un alto rendimiento y pureza. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y la escalabilidad del proceso de producción .
Análisis De Reacciones Químicas
Tipos de reacciones
El 4-(3-(1,3-dioxo-1,3,3a,4,7,7a-hexahidro-2H-isoindol-2-il)propanamido)benzoato de metilo puede sufrir varias reacciones químicas, entre ellas:
Oxidación: Este compuesto puede oxidarse para formar los ácidos carboxílicos correspondientes u otros derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir el compuesto en sus aminas o alcoholes correspondientes.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y nucleófilos como las aminas y los alcoholes. Las condiciones de reacción suelen implicar temperaturas controladas, disolventes como el diclorometano o el etanol, y en ocasiones el uso de catalizadores .
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir aminas o alcoholes. Las reacciones de sustitución pueden conducir a una variedad de nuevos derivados de ésteres o amidas .
Aplicaciones Científicas De Investigación
El 4-(3-(1,3-dioxo-1,3,3a,4,7,7a-hexahidro-2H-isoindol-2-il)propanamido)benzoato de metilo tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas y como reactivo en la síntesis orgánica.
Biología: El compuesto se estudia por sus potenciales actividades biológicas, incluyendo las propiedades antimicrobianas y anticancerígenas.
Medicina: Se están llevando a cabo investigaciones para explorar su potencial como intermedio farmacéutico y sus efectos terapéuticos.
Industria: Se utiliza en el desarrollo de nuevos materiales y como precursor en la síntesis de polímeros y otros productos químicos industriales
Mecanismo De Acción
El mecanismo por el cual el 4-(3-(1,3-dioxo-1,3,3a,4,7,7a-hexahidro-2H-isoindol-2-il)propanamido)benzoato de metilo ejerce sus efectos no se comprende completamente. Se cree que interactúa con dianas moleculares y vías específicas, como enzimas y receptores, para producir sus efectos biológicos. Se necesitan más investigaciones para dilucidar los mecanismos moleculares exactos implicados .
Comparación Con Compuestos Similares
Compuestos similares
- 4-(1,3-dioxo-1,3,3a,4,7,7a-hexahidro-2H-isoindol-2-il)benzoato de metilo
- Ácido 3-(5-metil-1,3-dioxo-1,3,3a,4,7,7a-hexahidro-2H-isoindol-2-il)propanoico
- (1,3-dioxo-1,3-dihidro-2H-isoindol-2-il)acetato de metilo
Singularidad
El 4-(3-(1,3-dioxo-1,3,3a,4,7,7a-hexahidro-2H-isoindol-2-il)propanamido)benzoato de metilo es único debido a sus características estructurales específicas, que le confieren propiedades químicas y biológicas distintas. Su combinación de un éster benzoato, un grupo propanamido y un derivado de isoindolina lo diferencia de otros compuestos similares, convirtiéndolo en un compuesto valioso para diversas aplicaciones de investigación .
Propiedades
Fórmula molecular |
C19H20N2O5 |
|---|---|
Peso molecular |
356.4 g/mol |
Nombre IUPAC |
methyl 4-[3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)propanoylamino]benzoate |
InChI |
InChI=1S/C19H20N2O5/c1-26-19(25)12-6-8-13(9-7-12)20-16(22)10-11-21-17(23)14-4-2-3-5-15(14)18(21)24/h2-3,6-9,14-15H,4-5,10-11H2,1H3,(H,20,22) |
Clave InChI |
RCVLABGKOOFMNS-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC=C(C=C1)NC(=O)CCN2C(=O)C3CC=CCC3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[6-(1H-indol-3-ylmethyl)-9-(2-methylpropyl)-2,5,8,11,14-pentaoxo-12-propan-2-yl-1,4,7,10,13-pentazabicyclo[13.3.0]octadecan-3-yl]acetic acid](/img/structure/B12514800.png)
![2-[(Tert-butoxycarbonyl)amino]-4-(triphenylmethylcarbamoyl)butanoic acid](/img/structure/B12514802.png)
![1-tert-Butyl 8-ethyl 6-oxo-1,7-diazaspiro[4.5]decane-1,8-dicarboxylate](/img/structure/B12514804.png)


![2-[Hydroxy-(4-methylsulfonylphenyl)methylidene]cyclohexane-1,3-dione](/img/structure/B12514817.png)
![6-(4-Chlorophenyl)-3-(2-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12514825.png)
![cis-5-Methyl-7-oxo-2-aza-bicyclo[3.2.0]heptane-2-carboxylic acid tert-butyl ester](/img/structure/B12514831.png)
![N-[1-(2,6-difluorophenyl)ethylidene]hydroxylamine](/img/structure/B12514833.png)

![(2Z)-1-Methyl-N-{3-[(E)-(1-methylpyrrolidin-2-ylidene)amino]propyl}pyrrolidin-2-imine](/img/structure/B12514848.png)



